molecular formula C12H17ClN4O4S B15080977 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15080977
M. Wt: 348.81 g/mol
InChI Key: HGDYNTVHNKUGMG-UHFFFAOYSA-N
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Description

8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps. Typically, the synthesis starts with the preparation of the core purine structure, followed by the introduction of the sulfanyl group and the chlorohydroxypropyl group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorohydroxypropyl group, converting it into different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with enzymes makes it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are of significant interest. It is being investigated for its potential as an anti-inflammatory, antiviral, or anticancer agent due to its unique chemical structure.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C12H17ClN4O4S

Molecular Weight

348.81 g/mol

IUPAC Name

8-(3-chloro-2-hydroxypropyl)sulfanyl-7-(2-methoxyethyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C12H17ClN4O4S/c1-16-9-8(10(19)15-11(16)20)17(3-4-21-2)12(14-9)22-6-7(18)5-13/h7,18H,3-6H2,1-2H3,(H,15,19,20)

InChI Key

HGDYNTVHNKUGMG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(CCl)O)CCOC

Origin of Product

United States

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